molecular formula C9H12N2O2 B8711127 2-(Tert-butoxycarbonylmethyl)malononitrile CAS No. 105995-37-7

2-(Tert-butoxycarbonylmethyl)malononitrile

Cat. No. B8711127
M. Wt: 180.20 g/mol
InChI Key: RGSWAVNNKJSKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butoxycarbonylmethyl)malononitrile is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Tert-butoxycarbonylmethyl)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butoxycarbonylmethyl)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105995-37-7

Product Name

2-(Tert-butoxycarbonylmethyl)malononitrile

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

tert-butyl 3,3-dicyanopropanoate

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)13-8(12)4-7(5-10)6-11/h7H,4H2,1-3H3

InChI Key

RGSWAVNNKJSKGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.2 g of malononitrile was dissolved in 50 ml of N,N-dimethylformamide and 28 g of potassium carbonate was added thereto, followed by stirring for 1 hour at room temperature. To the solution was added 19.6 g of tert-butyl bromoacetate at about 0° C. and stirred for 15 minutes at the same temperature and for additional 4 hours at room temperature. Then, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. To the residue obtained was added about 50 ml of mixed solution of hexane and ethyl acetate (hexane/ethyl acetate=3/1) and filtered. The residue obtained by concentrating the filtrate under reduced pressure was subjected to silica gel column chromatography to give 6.13 g of 2-(tert-butoxycarbonylmethyl)malononitrile.
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13.2 g
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reactant
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50 mL
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28 g
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19.6 g
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reactant
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[Compound]
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mixed solution
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50 mL
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reactant
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